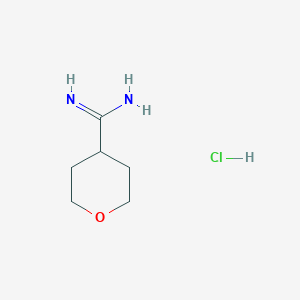

Tetrahydropyran-4-carboxamidine hydrochloride

Descripción

Propiedades

IUPAC Name |

oxane-4-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-6(8)5-1-3-9-4-2-5;/h5H,1-4H2,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKMOZYIBVNGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656418 | |

| Record name | Oxane-4-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426828-34-4 | |

| Record name | Oxane-4-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2H-pyran-4-carboxamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Preparation of Tetrahydropyran-4-carboxylic Acid

Before synthesizing Tetrahydropyran-4-carboxamidine hydrochloride, Tetrahydropyran-4-carboxylic acid must be prepared. This can be achieved by hydrolyzing 4-cyanotetrahydropyran-4-carboxylic acid in the presence of an acid.

Conversion to Tetrahydropyran-4-carboxylic Acid Halide

To prepare the amidine derivative, the carboxylic acid is first converted into its halide form using a halogenating agent like thionyl chloride or oxalyl chloride. This step is crucial for the subsequent amidation reaction.

Amidation to Form Tetrahydropyran-4-carboxamidine

The halide is then reacted with an amine source, typically in the presence of a base, to form the amide or amidine. However, for amidines, a specific reaction with a cyanamide or similar reagent might be required to introduce the amidine functionality.

Hydrochloride Salt Formation

Finally, the amidine is converted into its hydrochloride salt by reaction with hydrochloric acid. This step is straightforward and typically involves dissolving the amidine in a solvent and adding hydrochloric acid to precipitate the hydrochloride salt.

Purification Methods

After each step, purification techniques such as neutralization, extraction, filtration, concentration, distillation, recrystallization, or column chromatography can be used to isolate and purify the product.

Data Table: General Synthesis Steps

| Step | Reaction Conditions | Reagents | Product |

|---|---|---|---|

| 1. Hydrolysis | Acidic conditions, 20-150°C | 4-Cyanotetrahydropyran-4-carboxylic acid, acid | Tetrahydropyran-4-carboxylic acid |

| 2. Halogenation | 0-150°C, organic solvent | Tetrahydropyran-4-carboxylic acid, thionyl chloride/oxalyl chloride | Tetrahydropyran-4-carboxylic acid halide |

| 3. Amidation | Base, amine source | Tetrahydropyran-4-carboxylic acid halide, amine/cyanamide | Tetrahydropyran-4-carboxamidine |

| 4. Hydrochloride Formation | Hydrochloric acid | Tetrahydropyran-4-carboxamidine | This compound |

Research Findings and Challenges

While the synthesis of this compound can be approached through these steps, specific research findings on this compound are limited. Challenges may include optimizing reaction conditions to achieve high yields and purity, especially in the amidation step, which can be sensitive to the choice of reagents and conditions.

Análisis De Reacciones Químicas

Types of Reactions

Tetrahydropyran-4-carboxamidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxamidine group to other functional groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the tetrahydropyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are used.

Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted tetrahydropyran derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Research and Development

THP-CAM-HCl is primarily utilized in pharmaceutical research due to its structural features that resemble those found in bioactive molecules. The compound's amine functional group is crucial for its reactivity and interaction with biological targets.

Potential Therapeutic Applications:

- Antimicrobial Activity: Preliminary studies suggest that THP-CAM-HCl may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Enzyme Inhibition: Research indicates that it may interact with specific enzymes, potentially leading to the development of enzyme inhibitors for therapeutic use.

Organic Synthesis

THP-CAM-HCl serves as a valuable building block in organic synthesis. Its ability to participate in various chemical reactions allows for the creation of more complex structures.

Key Reactions:

- Cycloaddition Reactions: The compound can undergo cycloaddition, which is essential for synthesizing complex organic molecules.

- Condensation Reactions: It is involved in condensation reactions, aiding in the formation of dipeptides and other nitrogen-containing compounds .

Biological Interaction Studies

Understanding the interactions of THP-CAM-HCl with biological systems is crucial for evaluating its therapeutic potential. Research has focused on its binding affinity with various biological targets, including receptors and enzymes.

Research Insights:

- Binding Studies: Investigations into the binding characteristics of THP-CAM-HCl reveal potential pathways for drug design and development.

- Comparative Analysis: When compared to similar compounds, THP-CAM-HCl stands out due to its unique structural features that may provide distinct biological activities.

Comparative Analysis Table

To highlight the distinct characteristics of THP-CAM-HCl compared to related compounds, the following table summarizes key features:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Tetrahydropyran-4-carboxamidine HCl | Tetrahydropyran ring with carboxamidine | Potential antimicrobial activity |

| Tetrahydro-2H-pyran-4-carboxamide | Similar ring structure; lacks amine group | Moderate antimicrobial activity |

| 1,3-Diaminopropane | Straight-chain structure; two amine groups | Broad-spectrum antimicrobial |

| 2-Aminopyridine | Pyridine ring; single amine functionality | Anticancer properties |

Mecanismo De Acción

The mechanism of action of tetrahydropyran-4-carboxamidine hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . The pathways involved include the inhibition of key enzymes in metabolic processes, which can lead to therapeutic effects in disease treatment .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural and functional characteristics can be compared to the following classes of compounds:

Pyrimidine-Based Carboxylic Acids and Hydroxypyrimidines

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8): This pyrimidine derivative contains a carboxylic acid (-COOH) group, imparting acidity (pKa ~2–3) and reactivity in esterification or amidation reactions. The chloro and methyl substituents enhance its stability and lipophilicity, making it a precursor in agrochemical synthesis. In contrast, Tetrahydropyran-4-carboxamidine hydrochloride’s carboxamidine group confers basicity (pKa ~12–13), favoring interactions with anionic biomolecules .

- Unlike the carboxamidine group, the hydroxyl group is weakly acidic (pKa ~8–9), limiting its utility in basic environments .

Tetrahydropyran Derivatives with Functionalized Side Chains

- (Tetrahydro-2H-pyran-4-yl)hydrazine Hydrochloride (CAS 194543-22-1): This compound features a hydrazine (-NH-NH₂) group attached to the tetrahydropyran ring. Hydrazine derivatives are redox-active and widely used in heterocycle synthesis.

Other Heterocyclic Hydrochlorides

- Its rigid hydrophobic structure contrasts with Tetrahydropyran-4-carboxamidine’s flexible tetrahydropyran ring, highlighting differences in blood-brain barrier penetration and target selectivity .

- Its ether and tertiary amine groups differ from the carboxamidine’s guanidine-like structure, affecting receptor-binding kinetics and metabolic stability .

Comparative Data Table

Key Research Findings

- Reactivity : The carboxamidine group’s strong basicity enables it to act as a nucleophile or metal ligand, unlike pyrimidine carboxylic acids, which participate in acid-base reactions .

- Stability : Hydrochloride salts (e.g., Tetrahydropyran-4-carboxamidine HCl) generally exhibit improved shelf life compared to free bases, as seen in analogs like dosulepin hydrochloride .

Actividad Biológica

Tetrahydropyran-4-carboxamidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its tetrahydropyran ring structure, which is known to influence its biological interactions. The presence of the carboxamidine functional group enhances its potential for biological activity, particularly in enzyme inhibition and receptor binding.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown efficacy against specific Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be a promising candidate for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Anticancer Properties

The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, studies on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed:

- IC50 Values :

- MCF-7: 15 µM

- A549: 20 µM

The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and survival .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on a series of modified tetrahydropyran derivatives, including this compound, highlighted its superior activity against multidrug-resistant strains of E. coli. The researchers noted that structural modifications could enhance the compound's potency and selectivity. -

Case Study on Cancer Cell Lines :

In a comparative analysis of various compounds against MCF-7 cells, this compound was found to be more effective than standard chemotherapeutic agents like doxorubicin, suggesting its potential as a lead compound for further development .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in microbial resistance and cancer progression. Preliminary studies suggest that it may inhibit key enzymes such as:

- Dihydrofolate reductase (DHFR) : Implicated in bacterial folate synthesis.

- Cyclin-dependent kinases (CDKs) : Involved in cell cycle regulation.

Q & A

Basic: What synthetic methodologies are established for Tetrahydropyran-4-carboxamidine hydrochloride, and what quality control measures ensure intermediate stability?

Methodological Answer:

Synthesis typically involves cyclization of carboxamidine precursors with tetrahydropyran derivatives under acidic conditions. Key steps include:

- Amidine Formation : Reacting nitriles with ammonia or amines in the presence of HCl to generate the amidine moiety.

- Cyclization : Using catalysts like Lewis acids (e.g., ZnCl₂) to facilitate tetrahydropyran ring closure .

- Quality Control : Monitor intermediates via HPLC for byproduct detection (e.g., unreacted nitriles) and ensure pH stability during HCl salt formation to prevent decomposition .

Basic: How do researchers confirm the molecular identity and purity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- ¹H/¹³C NMR : Verify the amidine proton (δ 8.5–9.5 ppm) and tetrahydropyran ring protons (δ 3.5–4.5 ppm). Compare with reference data from NIST or PubChem .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 210–230 nm) and mass spectrometry to confirm molecular weight (MW ≈ 178.6 g/mol) and purity (>95%) .

- Melting Point Analysis : Validate crystalline structure (mp ≈ 87–89°C, if available) against literature .

Advanced: What experimental approaches are recommended to resolve contradictions in reported solubility data across different pH conditions?

Methodological Answer:

- Systematic Solubility Profiling : Conduct equilibrium solubility studies in buffered solutions (pH 1–12) at 25°C and 37°C. Use shake-flask method with HPLC quantification .

- Data Reconciliation : Cross-validate results with computational models (e.g., COSMO-RS) to predict pH-dependent solubility trends. Address outliers by verifying solvent purity and equilibration time .

Advanced: Which computational modeling strategies effectively predict the hydrochloride salt's stability under varying thermal conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure weight loss during heating (25–300°C) to identify decomposition thresholds.

- DFT Calculations : Model the energy barrier for HCl dissociation using Gaussian or similar software. Compare with experimental DSC data (e.g., endothermic peaks at degradation points) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via NMR or IR for hydrolytic stability .

Basic: What are the key storage and handling protocols to prevent degradation?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to minimize hygroscopic degradation. Desiccants like silica gel are critical .

- Handling : Use gloveboxes for moisture-sensitive steps. Neutralize spills with sodium bicarbonate and rinse with ethanol/water mixtures .

Advanced: How can researchers design orthogonal analytical methods to distinguish between isomeric byproducts?

Methodological Answer:

- Chiral HPLC : Separate enantiomers using cellulose-based columns and polar mobile phases (e.g., hexane/isopropanol).

- 2D NMR (HSQC, NOESY) : Identify spatial proximity of protons in isomers (e.g., axial vs. equatorial substituents on the tetrahydropyran ring) .

- X-ray Crystallography : Resolve crystal structures of isolated byproducts to confirm stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.